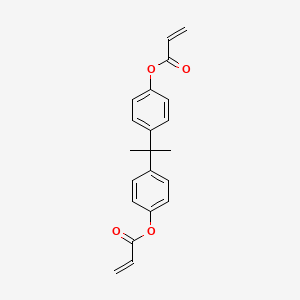

Bisphenol A diacrylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bisphenol A diacrylate is a chemical compound that belongs to the family of diacrylate esters. It is a derivative of bisphenol A, which is widely used in the production of polycarbonate plastics and epoxy resins. This compound is known for its excellent optical properties, low viscosity, and good adhesion, making it a valuable component in various industrial applications, particularly in the field of UV-curable coatings, adhesives, and inks.

作用机制

- BPA-D primarily interacts with estrogen-related receptor gamma (ERRγ) in humans . ERRγ is a nuclear receptor that plays a role in regulating gene expression related to energy metabolism, cell proliferation, and differentiation.

- BPA-D acts as an agonist on estrogen receptors (ERs) and an antagonist on androgen receptors (ARs) . This dual action affects hormone signaling pathways.

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

生化分析

Biochemical Properties

Bisphenol A diacrylate, like its parent compound BPA, can interact with various enzymes, proteins, and other biomolecules. BPA is known to possess estrogenic activities, and it can mimic the role of estrogen once it enters living systems . It’s plausible that this compound may have similar interactions, although specific studies on this compound are limited.

Cellular Effects

BPA, from which this compound is derived, has been shown to affect various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It’s reasonable to hypothesize that this compound may have similar effects, but specific studies are needed to confirm this.

Molecular Mechanism

Bpa, its parent compound, is known to interact with nuclear receptors and affect their normal function . It’s plausible that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-studied. Studies on BPA have shown that its effects can change over time. For instance, exposure to BPA has been linked to developmental cancers, reproductive impairments, neurological and behavioral disorders, cardiovascular diseases, obesity, and diabetes .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are limited. Research on BPA has shown that its effects can vary with different dosages. For instance, low doses of BPA have been linked to adverse reproductive effects in male offspring of mice . High doses of BPA have been associated with hormone-dependent pathologies .

Metabolic Pathways

BPA is metabolized in the liver through glucuronidation . The liver enzyme UDP-glucuronosyltransferases 2B15 (UGTs) is responsible for the glucuronidation of BPA followed by its excretion through sweat or urine in the form of BPA glucuronide . It’s plausible that this compound may be involved in similar metabolic pathways.

Transport and Distribution

Studies on BPA have shown that it has high mobility in porous media, such as soil, and can contaminate soil and groundwater systems .

准备方法

Synthetic Routes and Reaction Conditions

Bisphenol A diacrylate is typically synthesized through the esterification reaction of bisphenol A with acrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous esterification of bisphenol A with acrylic acid in the presence of a suitable catalyst. The reaction is conducted in a reactor equipped with a distillation column to remove water formed during the reaction. The crude product is then purified using techniques such as vacuum distillation or solvent extraction to achieve high purity.

化学反应分析

Types of Reactions

Bisphenol A diacrylate undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form cross-linked polymer networks.

Addition Reactions: It can react with nucleophiles, such as amines and thiols, to form addition products.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield bisphenol A and acrylic acid.

Common Reagents and Conditions

Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under UV light or heat.

Addition Reactions: Typically carried out in the presence of a base, such as triethylamine, at room temperature.

Hydrolysis: Conducted in aqueous acidic or basic solutions at elevated temperatures.

Major Products Formed

Polymerization: Cross-linked polymer networks used in coatings and adhesives.

Addition Reactions: Various addition products depending on the nucleophile used.

Hydrolysis: Bisphenol A and acrylic acid.

科学研究应用

Bisphenol A diacrylate has a wide range of applications in scientific research, including:

Chemistry: Used as a monomer in the synthesis of UV-curable polymers and coatings.

Biology: Employed in the development of biocompatible materials for medical devices and tissue engineering.

Medicine: Utilized in dental materials, such as dental fillings and sealants, due to its excellent mechanical properties and biocompatibility.

Industry: Applied in the production of high-performance coatings, adhesives, and inks for various industrial applications.

相似化合物的比较

Similar Compounds

Bisphenol A dimethacrylate: Similar to bisphenol A diacrylate but contains methacrylate groups instead of acrylate groups.

Ethoxylated this compound: Contains ethoxy groups, which improve its solubility and flexibility.

Bisphenol A glycerolate diacrylate: Contains glycerol groups, enhancing its hydrophilicity and biocompatibility.

Uniqueness

This compound is unique due to its combination of excellent optical properties, low viscosity, and good adhesion. These properties make it particularly suitable for applications in UV-curable coatings, adhesives, and inks, where rapid curing and high performance are essential.

属性

IUPAC Name |

[4-[2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-5-19(22)24-17-11-7-15(8-12-17)21(3,4)16-9-13-18(14-10-16)25-20(23)6-2/h5-14H,1-2H2,3-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLPGTXWCFQMIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC(=O)C=C)C2=CC=C(C=C2)OC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106980-37-4 |

Source

|

| Details | Compound: 2-Propenoic acid, 1,1′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |

| Record name | 2-Propenoic acid, 1,1′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106980-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。